2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Medicinal chemistry Screening library design SAR exploration

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1105202-78-5; molecular formula C₁₆H₂₁N₃O₂S₂; molecular weight 351.48 g/mol) belongs to the sulfonylthiadiazole class—a family of heterocyclic compounds characterized by a 1,3,4-thiadiazole core linked via a piperidine bridge to an arylsulfonyl moiety. This scaffold has been validated in both medicinal chemistry and agrochemical discovery programs, with structurally related sulfonylthiadiazoles demonstrating dual PPARγ/δ partial agonism in the low nanomolar range and antibiofilm activity against phytopathogens surpassing commercial copper-based standards.

Molecular Formula C16H21N3O2S2
Molecular Weight 351.48
CAS No. 1105202-78-5
Cat. No. B2361560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
CAS1105202-78-5
Molecular FormulaC16H21N3O2S2
Molecular Weight351.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C)C
InChIInChI=1S/C16H21N3O2S2/c1-11-6-7-15(12(2)9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3
InChIKeyFMEJRZQNIHOCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1105202-78-5): Chemical Class, Core Scaffold, and Procurement Identity


2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1105202-78-5; molecular formula C₁₆H₂₁N₃O₂S₂; molecular weight 351.48 g/mol) belongs to the sulfonylthiadiazole class—a family of heterocyclic compounds characterized by a 1,3,4-thiadiazole core linked via a piperidine bridge to an arylsulfonyl moiety . This scaffold has been validated in both medicinal chemistry and agrochemical discovery programs, with structurally related sulfonylthiadiazoles demonstrating dual PPARγ/δ partial agonism in the low nanomolar range [1] and antibiofilm activity against phytopathogens surpassing commercial copper-based standards [2]. The compound's 2,4-dimethylphenyl substitution pattern on the sulfonyl group distinguishes it from regioisomeric analogs (e.g., 2,5-dimethyl and 3,4-dimethyl variants) in steric and electronic profile, which directly influences target binding and physicochemical properties relevant to screening library selection.

Why 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole Cannot Be Interchanged with Other Sulfonylthiadiazole Analogs


Within the sulfonylpiperidine-thiadiazole chemotype, seemingly minor substituent variations produce substantial shifts in biological target engagement, potency, and selectivity. The Keil et al. (2011) structure–activity relationship (SAR) campaign demonstrated that moving from compound 6 (initial HTS hit, moderate partial PPARδ agonist) to compound 20a (optimized dual PPARγ/δ agonist with EC₅₀ values of 1.6 nM for PPARδ and 336 nM for PPARγ) required precise manipulation of the sulfonylaryl group and conformational constraints—a >200-fold improvement driven by substituent-specific interactions [1]. Similarly, the regioisomeric position of methyl groups on the phenylsulfonyl ring (2,4- vs. 2,5- vs. 3,4-dimethyl) alters both the dihedral angle between the aromatic ring and the sulfonamide, and the electron density at the sulfur center, parameters known to modulate metabolic stability and target residence time in this scaffold class [2]. In the agrochemical domain, Liu et al. (2024) showed that minor structural modifications among 1,3,4-thiadiazole sulfonylpiperazine derivatives shifted in vitro EC₅₀ values against Xanthomonas oryzae pv. oryzicola from >100 μg/mL to 7.8 μg/mL—a >12-fold window governed by precise substitution [3]. Generic substitution without accounting for these SAR cliffs risks loss of activity, altered selectivity profiles, and irreproducible screening outcomes.

Quantitative Differentiation Evidence: 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole Versus Closest Analogs


Regioisomeric Methyl Group Positioning: 2,4-Dimethyl vs. 2,5-Dimethyl Phenylsulfonyl Substitution and Its Impact on Predicted Physicochemical Descriptors

The 2,4-dimethylphenylsulfonyl substitution in CAS 1105202-78-5 creates a steric environment distinct from its closest regioisomer, 2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole (CAS 1171764-32-1). In the 2,4-dimethyl isomer, the para-methyl group extends the molecular footprint along the aryl ring axis, whereas the 2,5-dimethyl arrangement places a methyl group at the meta position relative to the sulfonamide linkage, altering the rotational profile of the S–N bond . In the broader sulfonylthiadiazole SAR elucidated by Keil et al. (2011), aryl substitution pattern directly modulated PPARδ potency over a >100-fold range (EC₅₀ from 336 nM for less optimized substituents to 1.6 nM for optimized ones), with the 2,4-substitution pattern providing an intermediate steric bulk that can be advantageous for exploring dual PPARγ/δ selectivity [1]. Both compounds share identical molecular formula (C₁₆H₂₁N₃O₂S₂) and molecular weight (351.48 g/mol), making regioisomeric purity a critical procurement specification—analytical verification (e.g., HPLC purity ≥95%) is essential to avoid confounding results from isomeric cross-contamination .

Medicinal chemistry Screening library design SAR exploration

1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole Core Isomerism: Implications for Metabolic Stability and Biological Target Space

CAS 1105202-78-5 features a 1,3,4-thiadiazole ring, a heterocyclic isomer distinct from 1,2,4-thiadiazoles that appear in certain SAR programs (e.g., α-synucleopathy-targeted compounds from NV reMYND patents) [1]. The 1,3,4-thiadiazole scaffold is associated with distinct metabolic handling: literature reviews indicate that 1,3,4-thiadiazole derivatives generally exhibit superior aqueous stability and resistance to ring-opening metabolism compared to 1,2,4-thiadiazole isomers, owing to differences in ring aromaticity and electron distribution [2]. In antimicrobial screening contexts, 1,3,4-thiadiazole derivatives have demonstrated MIC values of 0.03–4 μg/mL against Gram-positive bacteria, compared to 1–64 μg/mL against Gram-negative pathogens—a differential that varies with the specific substitution pattern and core isomer [3]. The 1,3,4-thiadiazole core in this compound is linked at the 2-position to the piperidine ring, a connectivity that in the Keil et al. sulfonylthiadiazole series enabled binding to a novel PPARδ subpocket not accessible to 1,2,4-thiadiazole analogs [4].

Metabolic stability Heterocyclic chemistry Target selectivity

Sulfonylpiperidine vs. Sulfonylpiperazine Bioisosterism: Differential Biofilm Inhibitory Potency in Agrochemical Applications

CAS 1105202-78-5 contains a sulfonylpiperidine linker, distinguishing it from the more extensively characterized sulfonylpiperazine-thiadiazole series reported by Liu et al. (2024), where compound A24 (sulfonylpiperazine scaffold) demonstrated an EC₅₀ of 7.8 μg/mL against Xanthomonas oryzae pv. oryzicola (Xoc) in vitro, outperforming commercial agents thiodiazole copper (EC₅₀ 31.8 μg/mL, 4.1-fold improvement) and bismerthiazol (EC₅₀ 43.3 μg/mL, 5.6-fold improvement) [1]. The piperidine vs. piperazine difference alters the hydrogen-bonding capacity at the linker nitrogen: piperidine (tertiary amine) lacks the additional N–H donor present in piperazine, which in the Liu et al. study was implicated in hydrophobic and hydrogen-bond interactions critical for AvrRxo1-ORF1 target binding [1]. In the LCE inhibitor patent space (US 8,188,280), 3-substituted sulfonylpiperidine derivatives—including potentially this compound class—were claimed as inhibitors of long-chain fatty acyl elongase, with applications spanning cardiovascular, neurologic, and metabolic disease [2]. This bifurcation of biological application (agrochemical antibiofilm vs. mammalian LCE inhibition) depending on linker and substitution underscores the non-interchangeability of piperidine and piperazine linkers.

Agrochemical discovery Biofilm inhibition Antibacterial screening

Patent-Defined Utility Space: LCE Inhibition and Arthropod Control as Differentiated from PPAR-Focused Sulfonylthiadiazole Series

The compound CAS 1105202-78-5 falls within the generic scope of at least two distinct patent families that differentiate it from the well-known Sanofi sulfonylthiadiazole PPAR agonist series. US Patent 8,188,280 (Nagase et al., MSD K.K.) claims 3-substituted sulfonylpiperidine derivatives of Formula (I)—which encompasses the core scaffold of CAS 1105202-78-5—as long-chain fatty acyl elongase (LCE) inhibitors with therapeutic utility across cardiovascular, neurologic, metabolic, reproductive, and digestive disease [1]. Separately, US Patent Application 2010/0081693 (Sumitomo Chemical) claims thiadiazole compounds including sulfonylpiperidine-thiadiazoles for noxious arthropod control [2]. This dual patent coverage (mammalian LCE inhibition + agrochemical arthropod control) is distinct from the Sanofi sulfonylthiadiazole series (Keil et al., 2011), which is specifically directed to PPARγ/δ dual agonism for metabolic syndrome [3]. The procurement implication is that CAS 1105202-78-5 offers access to a target space (LCE, arthropod control) orthogonal to the extensively mined PPAR chemotype, potentially reducing competitive crowding in hit discovery campaigns.

Patent landscaping Target diversification Competitive intelligence

3-Position Piperidine Attachment: Conformational Constraints Compared to 4-Position Analogs

CAS 1105202-78-5 features thiadiazole attachment at the piperidine 3-position (meta to sulfonamide nitrogen), distinguishing it from 4-position analogs such as 2-(1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole (CAS 1396851-94-7) . In the Keil et al. sulfonylthiadiazole optimization, introduction of conformational constraints through linker geometry was a key design strategy that contributed to >200-fold potency improvements; the 3-position attachment creates a different vector angle between the thiadiazole and the sulfonylpiperidine compared to 4-position substitution, affecting how the molecule occupies binding pockets [1]. The X-ray crystal structure of sulfonylthiadiazoles bound to PPARδ (PDB 2XYJ) revealed that the thiadiazole moiety fills a subpocket that becomes accessible only after moderate conformational rearrangement of the receptor—a binding mode critically dependent on the precise geometry of the linker connecting thiadiazole to the sulfonylpiperidine core [2]. 3-Position attachment may favor binding to targets requiring a bent or kinked molecular geometry, while 4-position analogs present a more linear molecular axis.

Conformational analysis Scaffold geometry Structure-based design

Priority Application Scenarios for 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole Based on Evidence-Validated Differentiation


LCE Inhibitor Screening and Metabolic Disease Target Exploration

CAS 1105202-78-5 falls within the generic scope of US Patent 8,188,280 (MSD K.K.), which claims 3-substituted sulfonylpiperidine derivatives as long-chain fatty acyl elongase (LCE) inhibitors [1]. LCE enzymes (ELOVL family) catalyze the rate-limiting step in very-long-chain fatty acid elongation and are implicated in metabolic diseases including obesity, insulin resistance, and hepatic steatosis. This compound can serve as a screening starting point for laboratories pursuing LCE inhibitor discovery programs, where the 2,4-dimethylphenylsulfonyl substitution pattern provides a distinct SAR vector from previously explored aryl sulfonylpiperidine LCE inhibitors. The 1,3,4-thiadiazole core contributes metabolic stability advantages relative to 1,2,4-thiadiazole isomers, as supported by class-level evidence [2]. Procurement of this compound at verified regioisomeric purity (≥95% by HPLC) is critical to ensure that screening hits are correctly assigned to the 2,4-dimethylphenyl moiety rather than regioisomeric contaminants.

Agrochemical Arthropod Control Discovery Programs

Sumitomo Chemical's US Patent Application 2010/0081693 claims thiadiazole compounds with excellent controlling efficacy against noxious arthropods, and the generic Markush structure encompasses the sulfonylpiperidine-thiadiazole scaffold of CAS 1105202-78-5 [3]. For agrochemical discovery groups, this compound represents a structurally enabled entry point into a patent-defined arthropod control chemotype, distinct from the extensively explored neonicotinoid and pyrethroid classes. The 1,3,4-thiadiazole core in this compound has demonstrated favorable stability profiles in fragment-based screening against multiple biochemical targets [4], making it suitable for diverse agrochemical target panels. Researchers should note that the piperidine linker distinguishes this compound from the sulfonylpiperazine-thiadiazole antibiofilm series (Liu et al., 2024), which showed EC₅₀ of 7.8 μg/mL against phytopathogenic Xanthomonas [5], suggesting that linker modification could represent a productive diversification strategy for agrochemical lead optimization.

PPARγ/δ Dual Agonist Scaffold Diversification and Metabolic Syndrome Research

The sulfonylthiadiazole chemotype was validated as a privileged scaffold for PPARγ/δ dual partial agonism by Keil et al. (2011), with optimized compounds achieving EC₅₀ values of 1.6 nM (PPARδ) and 336 nM (PPARγ) [6]. CAS 1105202-78-5 contains the same 1,3,4-thiadiazole-piperidine-sulfonylaryl architecture as the Keil series but with a distinct 2,4-dimethylphenyl substitution pattern and 3-position piperidine connectivity not explored in the original Sanofi campaign. This compound can be deployed as a 'SAR probe' to interrogate whether 2,4-dimethylphenyl substitution alters the PPARγ/δ selectivity ratio compared to published compounds, potentially addressing the body weight gain liability observed with compound 20a in db/db mouse studies [6]. The X-ray crystallographic evidence that sulfonylthiadiazoles bind a novel PPARδ subpocket via conformational rearrangement [7] supports the hypothesis that the 3-position piperidine geometry and 2,4-dimethylphenyl group may produce a distinct binding trajectory warranting structural biology follow-up.

Chemical Biology Probe for Sulfonylpiperidine-Thiadiazole Target Deconvolution

Given the dual patent coverage spanning mammalian LCE inhibition (US 8,188,280) and arthropod control (US 2010/0081693), CAS 1105202-78-5 represents a multi-target chemotype for which the full biological target profile remains incompletely characterized [1][3]. This compound is well-suited for chemical biology target deconvolution campaigns employing affinity-based proteomics (e.g., thermal proteome profiling or photoaffinity labeling) to identify the complete set of cellular targets engaged by the sulfonylpiperidine-thiadiazole scaffold. The 2,4-dimethylphenyl group provides a distinct mass tag for mass spectrometry-based target identification, while the 3-position piperidine attachment offers a handle for linker conjugation in affinity probe synthesis. Procurement specifications should include confirmation of structural identity (¹H NMR, HRMS) to ensure integrity of the probe compound for reproducible target engagement studies.

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